molecular formula C10H14ClN3O B1343941 N-(6-chloropyridazin-3-yl)hexanamide CAS No. 868948-14-5

N-(6-chloropyridazin-3-yl)hexanamide

Cat. No.: B1343941
CAS No.: 868948-14-5
M. Wt: 227.69 g/mol
InChI Key: LPWVJLXWPDWEBU-UHFFFAOYSA-N
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Description

N-(6-chloropyridazin-3-yl)hexanamide is a chemical compound with the molecular formula C10H14ClN3O. It is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the 6-position and an amide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloropyridazin-3-yl)hexanamide typically involves the reaction of 6-chloropyridazine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

6-chloropyridazine+hexanoyl chlorideThis compound\text{6-chloropyridazine} + \text{hexanoyl chloride} \rightarrow \text{this compound} 6-chloropyridazine+hexanoyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(6-chloropyridazin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-(6-aminopyridazin-3-yl)hexanamide.

    Substitution: N-(6-substituted-pyridazin-3-yl)hexanamide derivatives.

Scientific Research Applications

N-(6-chloropyridazin-3-yl)hexanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(6-chloropyridazin-3-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(6-chloropyridazin-3-yl)hexanamide is unique due to its specific substitution pattern and the presence of the hexanamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(6-chloropyridazin-3-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-2-3-4-5-10(15)12-9-7-6-8(11)13-14-9/h6-7H,2-5H2,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWVJLXWPDWEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647526
Record name N-(6-Chloropyridazin-3-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868948-14-5
Record name N-(6-Chloropyridazin-3-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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